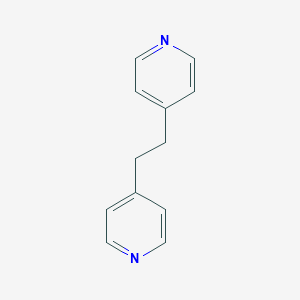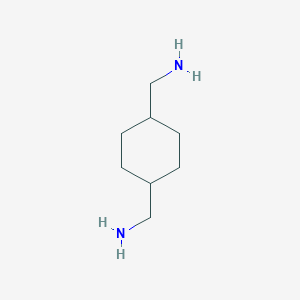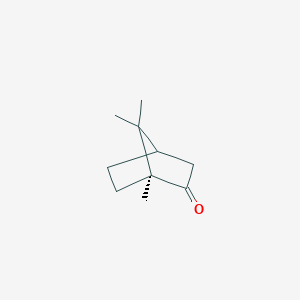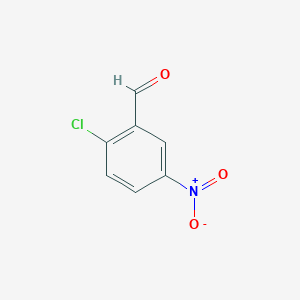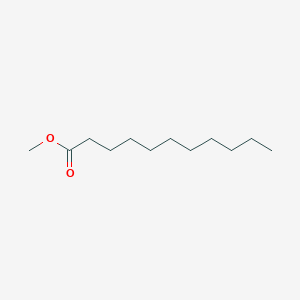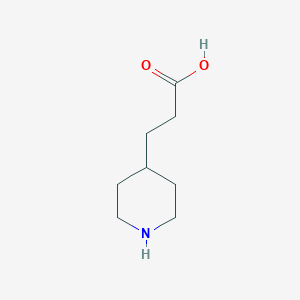
3-Piperidin-4-yl-propionic acid
Vue d'ensemble
Description
3-Piperidin-4-yl-propionic acid is a chemical compound with the CAS Number: 1822-32-8 . It has a molecular weight of 157.21 and is a white solid in its physical form .
Synthesis Analysis
The synthesis of 3-Piperidin-4-yl-propionic acid and its derivatives has been a subject of research . For instance, one study achieved an improved yield of 85% using the Pd(OH)2/C catalyst in methanol as the solvent in the presence of AcOH .Molecular Structure Analysis
The IUPAC name of 3-Piperidin-4-yl-propionic acid is 3-(4-piperidinyl)propanoic acid . Its Inchi Code is 1S/C8H15NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,1-6H2,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 3-Piperidin-4-yl-propionic acid are not detailed in the search results, piperidine derivatives are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
3-Piperidin-4-yl-propionic acid is a white solid . Its molecular weight is 157.21 .Applications De Recherche Scientifique
1. Synthesis and Chemical Structure Analysis
3-Piperidin-4-yl-propionic acid forms adducts with triphenyltin chloride, revealing unique chemical interactions and structures. These adducts have been analyzed for their molecular structures, demonstrating the formation of intramolecular hydrogen bonds and the bridging role of the carboxylate group between tin atoms (Yan & Khoo, 2005); (Khooa & Hazellb, 2005).
2. Corrosion Inhibition
Research indicates the effectiveness of piperidin-1-yl-phosphonic acid derivatives, which include 3-Piperidin-4-yl-propionic acid, as corrosion inhibitors. These compounds demonstrate significant inhibition of iron corrosion in sodium chloride media, highlighting their potential use in protecting metals against environmental degradation (Amar et al., 2006).
3. Organic Synthesis and Medicinal Chemistry
The molecule has been utilized in the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, which are valuable in drug discovery and medicinal chemistry. These compounds serve as important building blocks for the development of various pharmaceutical agents (Košak, Brus, & Gobec, 2014).
4. Computational Chemistry and Material Science
In computational studies, derivatives of 3-Piperidin-4-yl-propionic acid have been analyzed for their electronic and structural properties. These insights contribute to the understanding of molecular systems, potentially leading to applications in material science and nonlinear optics (Doss et al., 2017).
5. Gas-Phase Chemical Kinetics
Studies have also focused on the elimination kinetics and mechanisms of compounds like ethyl 3-(piperidin-1-yl)propionate in the gas phase. This research contributes to the broader understanding of chemical reactions and processes at high temperatures and pressures, relevant in industrial and environmental chemistry (Monsalve et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3-piperidin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYQMCCWFNSFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364076 | |
| Record name | 3-(Piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-4-yl-propionic acid | |
CAS RN |
1822-32-8 | |
| Record name | 3-(Piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

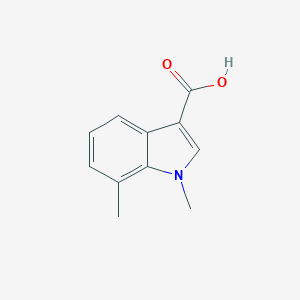
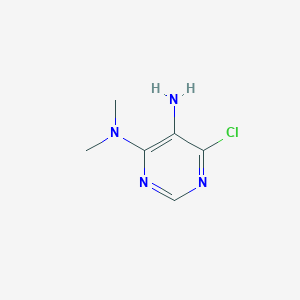
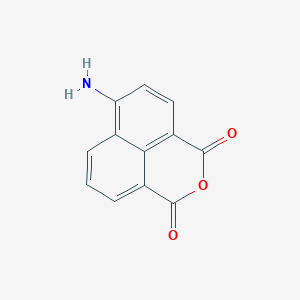
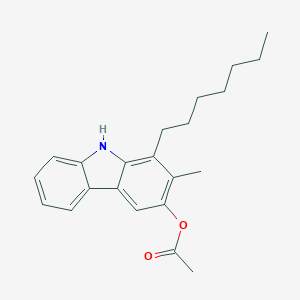
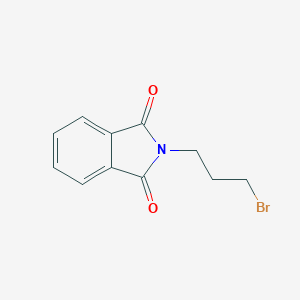
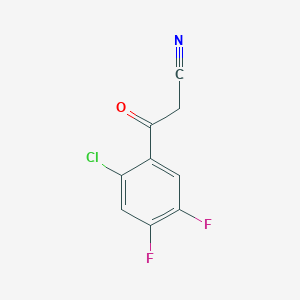

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
